P-Toluic (4-pyridylmethylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Toluic (4-pyridylmethylene)hydrazide is a chemical compound with the molecular formula C14H13N3O and a molecular weight of 239.279 g/mol It is a derivative of p-toluic acid and hydrazine, characterized by the presence of a pyridylmethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P-Toluic (4-pyridylmethylene)hydrazide typically involves the condensation reaction between p-toluic acid hydrazide and 4-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
P-Toluic (4-pyridylmethylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under mild acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and reduced hydrazides.
Substitution: Formation of substituted hydrazides and other derivatives.
Wissenschaftliche Forschungsanwendungen
P-Toluic (4-pyridylmethylene)hydrazide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of P-Toluic (4-pyridylmethylene)hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its hydrazide group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- P-Toluic (4-acetamidobenzylidene)hydrazide
- P-Toluic (4-chlorobenzylidene)hydrazide
- P-Toluic (2,4-dihydroxybenzylidene)hydrazide
- P-Toluic (2-chlorobenzylidene)hydrazide
- P-Toluic acid (5-indanylmethylene)-hydrazide
- P-Toluic (2-hydroxybenzylidene)hydrazide
Uniqueness
P-Toluic (4-pyridylmethylene)hydrazide is unique due to the presence of the pyridylmethylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its ability to form coordination complexes and participate in various chemical reactions, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
58809-86-2 |
---|---|
Molekularformel |
C14H13N3O |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
4-methyl-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C14H13N3O/c1-11-2-4-13(5-3-11)14(18)17-16-10-12-6-8-15-9-7-12/h2-10H,1H3,(H,17,18)/b16-10+ |
InChI-Schlüssel |
UIVRXJFNVPEHMS-MHWRWJLKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=NC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.